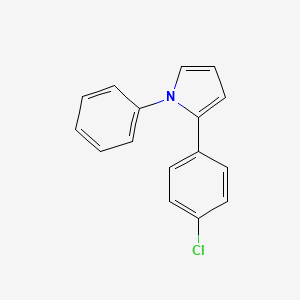

2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

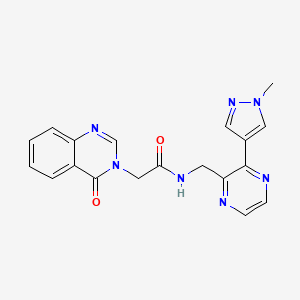

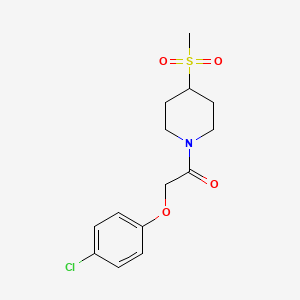

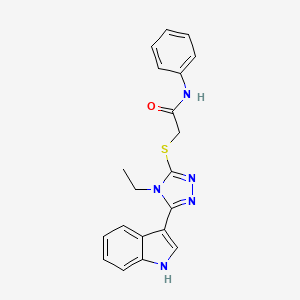

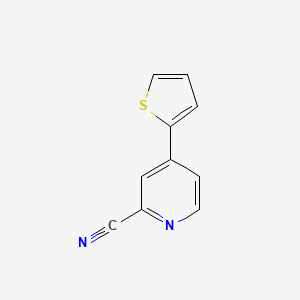

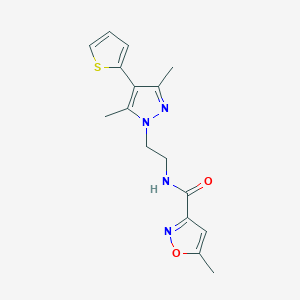

“2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms . The compound has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with a potential use in Alzheimer therapy .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis and photoluminescence behavior of six novel europium complexes with a novel β-hydroxyketone ligand, 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one .

Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been analyzed using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectroscopies .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied . For example, one study reported the dehydrochlorination of 2,2-di(4-chlorophenyl)-1,1,1-trichloroethane with NaOH in DMF at 70-80°C .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives have been analyzed using various techniques . For instance, one study reported the crystal structure characterization, interaction energy analysis, and DFT studies of a related compound, 3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine .

Applications De Recherche Scientifique

Antimycobacterial Agents

- Application : Investigation of derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole for activity against Mycobacterium tuberculosis and atypical mycobacteria.

- Findings : Some derivatives showed improved activity compared to existing treatments, highlighting the potential of these compounds in antimycobacterial therapies (Biava et al., 2008).

Structural Analysis

- Application : Structural characterization and analysis of related pyrrole compounds to understand their molecular geometry and potential applications.

- Findings : Detailed structural insights were provided, aiding in the understanding of the compound's properties and potential applications in various fields (Keck et al., 2011), (Xu et al., 2009).

Electronically Intercommunicating Iron Centers

- Application : Exploration of electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles.

- Findings : This research demonstrated significant electron delocalization and provided insights into the electrochemical properties of these compounds, suggesting applications in fields like material science (Hildebrandt et al., 2011).

Catalysis and Synthesis

- Application : Use of nano copper oxide as a catalyst for synthesizing highly substituted pyrroles.

- Findings : The study showed efficient synthesis with high yields, highlighting the role of nano copper oxide in facilitating chemical reactions (Saeidian et al., 2013).

Photoluminescent Conjugated Polymers

- Application : Development of photoluminescent conjugated polymers incorporating pyrrole units.

- Findings : This research contributed to the advancement of materials suitable for electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).

Antimicrobial Activity

- Application : Examining the antimicrobial properties of pyrrole derivatives.

- Findings : Some compounds exhibited promising antimicrobial effects, suggesting their potential in developing new antimicrobial agents (Sivakumar et al., 2021).

Safety and Hazards

Orientations Futures

Future research directions for “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives could include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . These compounds could also be further investigated for their potential anticancer activities .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-phenylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c17-14-10-8-13(9-11-14)16-7-4-12-18(16)15-5-2-1-3-6-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKCUJCINCNVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)

![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)